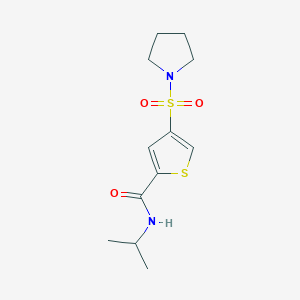![molecular formula C12H9ClN2O2S B5506449 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)
2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide involves a Gewald reaction, starting with the preparation of acetamide through the cold condensation of aniline and ethylcynoacetate. This intermediate is then reacted with p-chloro acetophenone, sulfur, and diethylamine to produce the desired compound (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
The molecular structure of related thiophene derivatives has been elucidated through single crystal X-ray diffraction, confirming their proposed structures. These studies provide insights into the crystallographic parameters and the intermolecular interactions within the crystal lattice, which contribute to the stability and properties of these compounds (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Reactions and Properties
2-[(4-Chlorobenzoyl)amino]-3-thiophenecarboxamide undergoes various chemical reactions, including the formation of Schiff bases when treated with substituted aryl aldehydes. These reactions lead to the synthesis of new compounds with varied chemical structures and properties, demonstrating the reactivity and versatility of the thiophene derivative (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Physical Properties Analysis
The physical properties of thiophene derivatives, including 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide, are influenced by their molecular structure and intermolecular interactions. X-ray diffraction studies reveal the crystal packing and structural features, which are critical for understanding the compound's physical state, stability, and solubility (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Properties Analysis
The chemical properties of 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide are characterized by its reactivity towards various reagents and conditions. The compound's ability to form Schiff bases and other derivatives through condensation reactions highlights its chemical versatility and potential for further modification and application in different chemical contexts (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The foundation of research on 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide involves its synthesis and structural characterization. Studies have detailed the synthesis of this compound and its derivatives through various chemical reactions, highlighting the chemical properties and structural frameworks crucial for its biological activities. For instance, the Gewald reaction has been employed to synthesize thiophene derivatives, which are further treated with different reagents to yield compounds with significant biological activities (S. Bhattacharjee et al., 2011; M. Arora et al., 2013).
Antimicrobial Activity
A significant area of application for 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide derivatives is their antimicrobial properties. Research has demonstrated that certain derivatives exhibit potent antimicrobial activities, suggesting their potential use as antibiotic agents. For example, derivatives synthesized using the Gewald reaction have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity (M. Arora et al., 2012).
Antiproliferative and Anti-Inflammatory Activities
Furthermore, modifications of the 2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide structure have been explored for antiproliferative and anti-inflammatory effects. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells and exhibit anti-inflammatory properties, which are valuable for the development of new therapeutic agents. Adjustments to the compound's structure, such as the introduction of different substituents, have been found to significantly influence its biological activities, offering pathways to tailor its properties for specific therapeutic applications (M. van Rensburg et al., 2017).
Propiedades
IUPAC Name |
2-[(4-chlorobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-7(2-4-8)11(17)15-12-9(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAXJUKOQLFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)


![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)